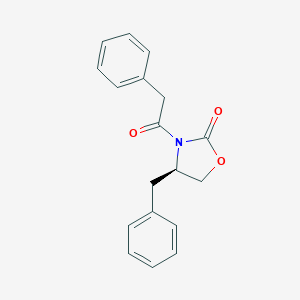

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575450 | |

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144838-82-4 | |

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Evans auxiliary, (S)-4-benzyl-oxazolidin-2-one, serves as a chiral scaffold for introducing the phenylacetyl moiety. The N-acylation process involves treating the auxiliary with phenylacetyl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring. A typical procedure involves dissolving (S)-4-benzyl-oxazolidin-2-one in dry tetrahydrofuran (THF) and adding phenylacetyl chloride dropwise at -23°C under nitrogen. After quenching with saturated NH₄Cl, the product is extracted and purified via silica gel chromatography.

Table 1: Key Parameters for N-Acylation of Evans’ Auxiliary

| Parameter | Conditions/Values | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | -23°C | |

| Base | Diisopropylethylamine (DIPEA) | |

| Yield | 58% (8:1 dr) | |

| Diastereomeric Ratio | 8:1 (trans:cis) |

The stereochemical outcome at C-4 is dictated by the chiral auxiliary’s inherent configuration, ensuring retention of the (R)-configuration in the final product.

Amino Acid Reduction-Cyclization Pathway

Synthesis from 2-Amino-Benzene Ethylformic Acid

An alternative route starts with 2-amino-benzene ethylformic acid (compd A1), which undergoes carboxyl reduction using Lithium Aluminium Hydride (LiAlH₄) to yield aminophenylpropanol (compd A2). Subsequent cyclization with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) forms the oxazolidinone core. Propionyl chloride is then introduced to install the phenylacetyl group, achieving an overall yield of 55%.

Table 2: Optimization of Cyclization and Acylation Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carboxyl Reduction | LiAlH₄ in THF, 30–70°C | 80% | |

| Cyclization | Diethyl carbonate, microwave | 75% | |

| Acylation | Propionyl chloride, NaH | 55% |

This method’s stereochemical control arises from the chiral amino acid precursor, avoiding racemization during reduction.

Titanium Enolate-Mediated Stereoselective Synthesis

Enolate Generation and Lactol Coupling

Titanium(IV) enolates, derived from (R)-oxazolidinones, react with lactols to form stereochemically defined adducts. For example, chlorotitanium enolate 10 (generated from TiCl₄ and DIPEA) couples with lactol 1c at -23°C, producing trans-7 and cis-7 isomers in an 8:1 ratio. The bulky tert-butyldiphenylsilyl (TBDPS) group mitigates undesired side reactions, enhancing diastereoselectivity.

Table 3: Stereoselective Addition with Titanium Enolates

| Component | Role | Outcome | Source |

|---|---|---|---|

| TiCl₄ | Lewis acid catalyst | Enolate stabilization | |

| Lactol 1c | Electrophilic partner | Trans:cis = 8:1 | |

| TBDPS Group | Steric protection | Prevents epimerization |

The reaction proceeds via a chair-like transition state, where the enolate’s si-face attacks the lactol’s oxocarbenium ion, favoring the (R)-configuration.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Efficiency

-

Evans’ Auxiliary Route : Offers moderate yields (58%) but excellent stereocontrol (8:1 dr), ideal for small-scale enantioselective synthesis.

-

Amino Acid Pathway : Higher overall material efficiency (55–80%) but requires multi-step purification, limiting scalability.

-

Titanium Enolate Method : Superior diastereoselectivity (8:1 dr) but demands stringent anhydrous conditions, increasing operational complexity.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxazolidinones or open-chain derivatives.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one is primarily used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by providing a stereochemically defined environment during reactions.

Key Reactions:

- Aldol Reactions : The compound can be utilized in aldol reactions to produce chiral alcohols with high enantiomeric excess (e.e.) .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aldol Reaction | 81% | >90% |

Medicinal Chemistry

This compound plays a crucial role in the synthesis of biologically active molecules, including pharmaceuticals with antibacterial and antifungal properties. Its ability to generate chiral centers is essential for developing drugs that require specific stereochemistry for efficacy.

Case Study Example:

In a study focused on synthesizing novel antibacterial agents, this compound was used to create derivatives that exhibited significant activity against resistant bacterial strains .

Cancer Research

Recent investigations have highlighted the cytotoxic effects of this compound on cancer cells. The compound has shown promise as a lead structure for developing new anticancer agents.

Research Findings:

A study demonstrated that derivatives of this compound maintained cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Similar Compounds Table

| Compound Name | Structure | Applications |

|---|---|---|

| (4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | Structure | Used similarly in asymmetric synthesis |

| (4R)-4-Benzyl-3-(acetyl)-1,3-oxazolidin-2-one | Structure | A derivative for different reaction conditions |

| (4R)-4-Benzyl-3-(benzoyl)-1,3-oxazolidin-2-one | Structure | Explored for unique reactivity patterns |

The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyl and phenylacetyl groups, enhancing its utility in creating complex chiral molecules with high enantiomeric purity.

Wirkmechanismus

The mechanism of action of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring interacts with substrates through hydrogen bonding and steric effects, guiding the reaction pathway to favor the desired enantiomer.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Chirality : The 4R configuration ensures precise stereochemical control in reactions.

- Reactivity: The phenylacetyl group modulates steric and electronic effects, enhancing selectivity in enolate formation .

- Applications : Used in synthesizing bioactive natural products, pharmaceuticals (e.g., PI3Kδ inhibitors), and complex organic molecules .

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are versatile auxiliaries, and structural variations significantly influence their reactivity and applications. Below is a detailed comparison:

Structural Variations and Substituent Effects

Key Observations :

- Acyl Group Influence : Bulkier groups (e.g., phenylacetyl) enhance stereoselectivity but may reduce reaction rates due to steric hindrance. Smaller groups (e.g., propionyl) offer faster kinetics .

- Electron-Withdrawing Effects: Chlorine in 4-chlorobutanoyl increases electrophilicity, facilitating nucleophilic attacks in alkylation reactions .

- Geometric Isomerism: The (E)-2-butenoyl group in Locostatin introduces rigidity, critical for biological activity .

Physical and Chemical Properties

Notable Trends:

Stereochemical Outcomes

- Crystal Structure Analysis : The 4R configuration in (4R)-4-benzyl derivatives ensures antiperiplanar alignment of carbonyl groups, minimizing steric clashes and optimizing transition-state geometry .

- Comparison with 4S Isomers : 4S analogs (e.g., (4S)-4-benzyl-3-acryloyl) exhibit reversed stereoselectivity, underscoring the importance of absolute configuration in chiral induction .

Biologische Aktivität

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative that has gained attention in medicinal chemistry due to its biological activity and utility as a chiral auxiliary in asymmetric synthesis. This article discusses its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a unique structure that includes a benzyl group, a phenylacetyl group, and an oxazolidinone ring. This configuration contributes to its reactivity and biological activity. Its molecular formula is with a molecular weight of 307.36 g/mol.

The biological activity of this compound is primarily attributed to its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring can interact with substrates through hydrogen bonding and steric effects, guiding the reaction pathway toward the desired enantiomer.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. It is utilized as an intermediate in the synthesis of various pharmaceuticals aimed at treating bacterial infections .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effect on fungal pathogens | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Cancer Research Applications

In cancer research, derivatives of this compound have shown promising results. For example, studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis was observed in models such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of R-phenylglycinol with benzyl chloroformate to form a carbamate intermediate, followed by cyclization to yield the oxazolidinone. Variations in the synthesis process can lead to different derivatives with distinct biological activities.

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carbamate Formation | R-phenylglycinol + Benzyl chloroformate | 85 |

| Cyclization | Sodium hydride in anhydrous solvent | 90 |

Case Studies

Several studies highlight the compound's efficacy in drug development:

- Anticancer Activity : A study focused on modifying the oxazolidinone structure to enhance cytotoxicity against specific cancer types. The optimized derivatives demonstrated improved selectivity and potency compared to traditional chemotherapeutics .

- Antimicrobial Development : Research into new formulations based on this compound has led to the creation of novel antibiotics that target resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield and stereochemical fidelity?

- Methodology : The compound is typically synthesized via mixed anhydride chemistry. A representative procedure involves reacting a carboxylic acid precursor with (R)-4-benzyloxazolidin-2-one in THF using Et₃N and pivaloyl chloride as activating agents at 253 K. LiCl is added to enhance reactivity, followed by flash chromatography (cyclohexane/ethyl acetate gradient) for purification, achieving yields up to 84% . Key parameters include strict temperature control (253–273 K) to minimize side reactions and the use of anhydrous conditions to prevent hydrolysis.

Q. Which analytical techniques are critical for characterizing this oxazolidinone derivative, and how are they applied?

- Methodology :

- X-ray crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters (e.g., a = 11.7552 Å, β = 109.023°) confirms stereochemistry and conformational details. SHELXL refinement (R factor = 0.039) validates the antiperiplanar arrangement of carbonyl groups to minimize steric repulsions .

- Optical rotation : Specific rotation ([α]D²⁰ = -51.4° in CH₃Cl) corroborates enantiopurity .

- TLC/HPLC : Rf = 0.43 (cyclohexane/ethyl acetate 2:1) and chiral stationary phases ensure purity and stereochemical consistency .

Advanced Research Questions

Q. How does the oxazolidinone ring's conformation influence its reactivity in stereoselective synthesis, such as Evans alkylation?

- Methodology : The twisted conformation of the oxazolidinone ring and antiperiplanar alignment of the carbonyl groups (dihedral angle = 9.4°) create a chiral environment that directs facial selectivity during alkylation. Computational modeling (DFT) can predict transition-state geometries, while X-ray data (e.g., Cl···acetonide torsion angle = 173.64°) validate steric and electronic effects . Experimental validation involves comparing diastereomeric ratios (dr) under varying conditions (e.g., solvent polarity, temperature) .

Q. What challenges arise in resolving contradictions between crystallographic data and computational predictions for this compound?

- Methodology : Discrepancies may arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). Strategies include:

- Multipole refinement : Enhances electron density mapping for accurate bond-length analysis (mean C–C = 0.003 Å) .

- Molecular dynamics simulations : Correlate solution-phase conformers with reactivity trends .

- High-resolution synchrotron data : Resolve ambiguities in hydrogen bonding or disorder .

Q. How can the absolute configuration of derivatives synthesized from this oxazolidinone be unambiguously determined?

- Methodology :

- Chiral auxiliary retention : The (R)-configured benzyl group serves as an internal reference, confirmed via Flack parameter refinement (0.11(5)) in X-ray studies .

- Chemical correlation : Degradation studies or derivatization (e.g., Mosher ester analysis) cross-validate stereochemical assignments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.